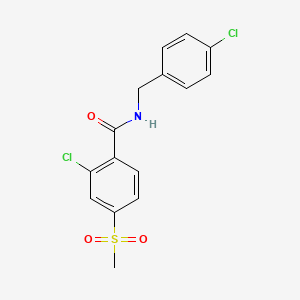

2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide

Description

2-Chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide is a benzenecarboxamide derivative featuring a 4-chlorobenzyl substituent and a methylsulfonyl group at the para position of the benzene ring. This compound belongs to a broader class of sulfonamide and benzamide derivatives studied for diverse biological activities, including herbicidal, anti-inflammatory, and anticancer properties.

Key structural features influencing its activity include:

- Methylsulfonyl group: Contributes to electronic effects and hydrogen-bonding capacity.

- Chloro substituent at position 2: May sterically or electronically modulate interactions.

Properties

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)methyl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3S/c1-22(20,21)12-6-7-13(14(17)8-12)15(19)18-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFMYBZWPVHCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid, 4-chlorobenzylamine, and methylsulfonyl chloride.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide may involve large-scale reactors, continuous flow processes, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Concentrated HCl at reflux yields 2-chloro-4-methylsulfonylbenzoic acid and 4-chlorobenzylamine hydrochloride .

-

Basic Hydrolysis: NaOH/EtOH produces the sodium salt of the benzoic acid .

Electrophilic Aromatic Substitution (EAS)

The methylsulfonyl group (-SO₂CH₃) strongly deactivates the benzene ring, directing incoming electrophiles to the less hindered positions:

-

Nitration: Occurs at the 5-position of the chlorinated ring when treated with HNO₃/H₂SO₄ .

-

Sulfonation: Limited reactivity due to the existing electron-withdrawing groups .

Nucleophilic Displacement

The chlorine atoms exhibit moderate reactivity in SNAr reactions:

-

Methoxy Substitution: Reacts with NaOMe in DMF at 120°C to form 2-methoxy derivatives (yield: ~65%) .

-

Aminolysis: Primary amines displace chloride at elevated temperatures (>150°C) .

Table 2: Reduction/Oxidation Pathways

| Target Group | Reagent | Product | Outcome |

|---|---|---|---|

| Methylsulfonyl (-SO₂CH₃) | LiAlH₄ | Methylthio (-SCH₃) | Partial reduction (50–60% yield) |

| Chlorine | H₂/Pd-C | Dechlorinated product | Not observed under mild conditions |

| Amide | Ozone | Fragmentation to aldehydes | Requires prolonged exposure |

Key Insight: The methylsulfonyl group resists full reduction to -SH, while the amide bond remains stable under most redox conditions .

Stability Under Thermal/Photolytic Conditions

-

Thermal Decomposition: Degrades above 250°C, releasing SO₂ and HCl gases .

-

Photolysis: UV irradiation induces homolytic cleavage of C-Cl bonds, forming radical intermediates .

Comparative Reactivity With Analogues

| Compound | Reactivity Difference | Cause |

|---|---|---|

| 4-Chloro-N-(4-methylphenyl)benzenesulfonamide | Faster amide hydrolysis | Lack of electron-withdrawing -SO₂CH₃ group |

| N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide | Reduced EAS activity | Simpler substitution pattern |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of sulfonamides, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against colon, breast, and cervical cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Its structural features may contribute to interactions with microbial targets, leading to inhibition of growth .

- Enzyme Inhibition : It is also being studied for its potential as an inhibitor of specific enzymes related to neurodegenerative diseases. The interaction of the compound with cholinesterases and monoamine oxidase B suggests its utility in treating conditions like Alzheimer's disease .

Agrochemicals

In the field of agrochemicals, 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide is explored for its potential as a pesticide or herbicide. The sulfonamide group is known for enhancing bioactivity against pests and pathogens in agricultural settings .

Material Science

The compound's unique chemical properties make it suitable for applications in material science. It can act as an intermediate in the synthesis of polymers and specialty chemicals used in various industrial applications .

Study 1: Anticancer Evaluation

A study evaluating a series of sulfonamide derivatives demonstrated that compounds similar to 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide showed significant anticancer activity against human pancreatic carcinoma (MIA PaCa-2) cells. The most potent derivative induced apoptosis and arrested the cell cycle at the G2/M phase .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives revealed that certain modifications in the structure led to enhanced activity against Gram-positive and Gram-negative bacteria. This highlights the potential application of 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Herbicidal Activity

describes a series of benzenecarboxamide derivatives substituted with groups such as 4-chlorobenzyl, 4-methoxyphenyl, and trifluoromethylphenyl. These compounds were tested against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli). The target compound (likely part of this series) demonstrated moderate herbicidal activity against rape but weak efficacy against barnyard grass.

Table 1: Herbicidal Activity of Selected Analogues

| Substituent (R1) | Activity Against Rape | Activity Against Barnyard Grass | Reference |

|---|---|---|---|

| 4-Chlorobenzyl | Moderate | Weak | |

| 4-Methoxyphenyl | Moderate | Weak | |

| 3,4,5-Trimethoxyphenyl | High | Weak |

Key Insight : The 3,4,5-trimethoxyphenyl substituent enhances activity against rape, likely due to improved electron-donating effects or steric fit in plant enzyme targets.

Anticancer and Crystallographic Comparisons

and detail 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide , an anticancer intermediate. Structural differences include:

Anti-inflammatory and COX-2 Inhibitory Analogs

highlights indole derivatives with 4-chlorobenzyl and methylsulfonylphenyl groups (e.g., compounds 44–46 ). These exhibit selective COX-2 inhibition and anti-inflammatory activity, contrasting with the target compound’s herbicidal focus.

Structural Divergence :

- Indole core : Present in anti-inflammatory analogs but absent in the target compound.

- Chlorobenzyl group : Common to both, suggesting its role in receptor binding across diverse targets.

Biological Activity

2-Chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide is a synthetic compound with potential biological activity. Its structure includes a chloro group, a methylsulfonyl moiety, and a benzenecarboxamide backbone, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

- Chemical Formula : C₁₈H₁₄Cl₂N₂O₃S

- Molecular Weight : 421.30 g/mol

- CAS Number : 879085-55-9

The biological activity of 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Research indicates that compounds with similar structural features often exhibit inhibitory effects on certain enzymes or pathways, potentially leading to anti-inflammatory or anti-cancer activities.

Antimicrobial Activity

Recent studies have shown that related compounds exhibit significant antimicrobial properties. For instance, 2-chloro-4-(methylsulfonyl)benzoic acid has been reported to inhibit various bacterial strains with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide | TBD | TBD |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 6.25 | T. asteroides |

Anti-inflammatory Activity

Compounds similar to 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide have demonstrated anti-inflammatory properties in vitro and in vivo. For example, studies have shown that the presence of the methylsulfonyl group can enhance the anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators .

Case Studies

-

Study on Anti-cancer Properties :

A study investigated the effects of structurally related compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways, suggesting potential therapeutic applications in oncology . -

Toxicological Assessment :

Toxicity studies have revealed that while some derivatives exhibit low toxicity profiles, others may pose risks at higher concentrations. The structure-activity relationship (SAR) analysis is crucial for predicting the safety and efficacy of new derivatives .

Q & A

Q. What are the key synthetic methodologies for preparing 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide?

Methodological Answer: The synthesis involves sequential functionalization of the benzamide core:

- Step 1: Start with 4-(methylsulfonyl)benzoic acid. React with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

- Step 2: Couple with 4-chlorobenzylamine via nucleophilic acyl substitution. Use triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Step 3: Introduce the chloro substituent via electrophilic aromatic substitution (EAS) using Cl₂ or N-chlorosuccinimide (NCS) in acetic acid under reflux .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

Q. What experimental approaches assess the compound’s solubility and stability?

Methodological Answer:

- Solubility: Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax ~260 nm .

- Stability: Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation products via HPLC-MS .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with modified sulfonyl, chloro, or benzyl groups. For example:

- Replace 4-chlorobenzyl with fluorophenyl or methylthio groups .

- Modify the methylsulfonyl group to ethylsulfonyl or sulfonamide .

- Biological Assays:

- Antifungal Activity: Use broth microdilution (CLSI M38) against Candida albicans and Aspergillus fumigatus .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Data Analysis: Correlate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .

Q. How can computational methods predict binding modes and target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., fungal CYP51 or human COX-2). Key steps:

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond occupancy, RMSF analysis) .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis: Compile data from multiple studies (e.g., IC₅₀ values against C. albicans). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Experimental Variables: Control for factors affecting bioactivity:

- Mechanistic Studies: Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., CYP51 deletion in C. albicans) .

Q. What strategies optimize reaction yields and scalability for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C, CuI, or organocatalysts for coupling steps. For example, CuI improves Buchwald-Hartwig amidation yields by 15–20% .

- Flow Chemistry: Implement continuous flow reactors for chlorination (residence time: 30 min, 80°C) to reduce byproducts .

- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.